[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives, such as organosuperbases, involves efficient methods starting from N,N'-dialkylthioureas and 3-hydroxy-2-butanone, leading to compounds with high basicity and unique structural features (Kunetskiy et al., 2012). These syntheses highlight the versatility of imidazole chemistry, enabling the incorporation of various substituents to modulate the molecule's properties.
Molecular Structure Analysis
Imidazole-based molecules exhibit complex molecular structures, as demonstrated in compounds like bisphenol imidazoles, where crystal packing is influenced by electrostatic and weak interactions, contributing to their stability and potential intermolecular interactions (Nath & Baruah, 2012). These structural insights are crucial for understanding the reactivity and interaction potential of imidazole derivatives.
Chemical Reactions and Properties
Imidazole compounds participate in a variety of chemical reactions, reflecting their reactivity and functional versatility. For instance, the synthesis of imidazo[1,2-a]pyridines involves palladium-catalyzed cascade reactions, showcasing the ability of imidazole derivatives to engage in complex transformations (Zhang, Zhang, & Fan, 2016). These reactions are fundamental for the development of new compounds with desired biological or physical properties.
Physical Properties Analysis
The physical properties of imidazole derivatives, such as solubility, melting point, and crystallinity, can vary widely depending on the specific substituents and molecular structure. For example, studies on solid-phase synthesis and structural characterization highlight the importance of molecular interactions in determining the physical properties of these compounds (Karskela & Lönnberg, 2006).
Chemical Properties Analysis
The chemical properties of imidazole derivatives, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and participation in hydrogen bonding, are critical for their function and application. The basicity and stability of organosuperbases derived from imidazole, for instance, are influenced by the substituents on the imino nitrogen, affecting their potential applications in catalysis and organic synthesis (Kunetskiy et al., 2012).
Safety And Hazards
Future Directions
Given the broad range of chemical and biological properties of imidazole and its derivatives, they have become an important synthon in the development of new drugs . Therefore, the future directions in this field could involve the development of novel imidazole-containing compounds with improved therapeutic properties.
properties
IUPAC Name |
6-(4-imidazol-1-ylphenoxy)-N,N-dimethylhexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-19(2)12-5-3-4-6-14-21-17-9-7-16(8-10-17)20-13-11-18-15-20/h7-11,13,15H,3-6,12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFQJYUSSPRJIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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